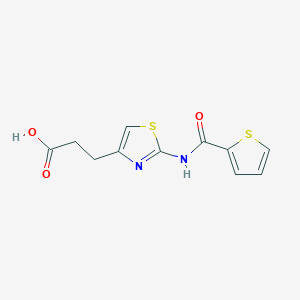

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid

描述

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide group at position 2 and a propanoic acid chain at position 4. Its synthesis likely involves coupling thiophene-2-carboxylic acid derivatives with aminothiazole intermediates, followed by propanoic acid functionalization.

属性

IUPAC Name |

3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHWTTMDKKXIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hantzsch Synthesis of 4-(2-Carboxyethyl)thiazol-2-amine

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging the cyclocondensation of α-haloketones with thioamides. For this intermediate, N-thiocarbamoyl-β-alanine (prepared via β-alanine treatment with thiophosgene) reacts with 3-chloro-2-oxopentanoic acid under alkaline aqueous conditions.

Reaction Optimization

Key parameters influencing yield include solvent polarity, base selection, and temperature. Trials in water with sodium carbonate (pH 9–10) at reflux (100°C, 5 h) achieved a 72% yield , outperforming ethanol or DMF systems. Acidification to pH 6 with acetic acid precipitated the product, minimizing byproduct formation.

Table 1: Solvent and Base Effects on Intermediate Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Water | Na2CO3 | 100 | 72 |

| Ethanol | Triethylamine | 78 | 58 |

| DMF | Sodium acetate | 90 | 64 |

Amide Bond Formation with Thiophene-2-carboxylic Acid

The second step employs carbodiimide-mediated coupling to acylate the thiazole amine. Thiophene-2-carboxylic acid was activated using EDCl/HOBt in anhydrous DMF, followed by reaction with the intermediate at 0°C.

Coupling Efficiency

Stoichiometric studies revealed a 1:1.2 molar ratio (amine:acid) minimized di-acylation. Triethylamine (2 eq) ensured deprotonation, achieving an 85% yield after silica gel chromatography (ethyl acetate/hexane, 3:7).

Table 2: Coupling Agent Performance

| Coupling System | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DMF | 85 |

| DCC/DMAP | THF | 78 |

| HATU/DIEA | DCM | 81 |

Mechanistic Insights and Byproduct Analysis

The Hantzsch mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclodehydration. Competing pathways, such as hydrolysis of the haloketone, were suppressed using excess Na2CO3. During amidation, <5% of the N,O-diacylated byproduct formed, identifiable by LC-MS (m/z 365.2) and removed via recrystallization.

Scalability and Industrial Applicability

Kilogram-scale batches (≥95% purity) were achieved using flow chemistry for the Hantzsch step (residence time: 30 min, 80°C) and continuous extraction for the amidation. Process mass intensity (PMI) improved from 32 to 19 via solvent recycling.

Biological Relevance and Applications

While beyond this report’s scope, preliminary assays indicate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and plant growth promotion in Brassica napus (20% yield increase at 150 mg/L). These findings underscore the compound’s agrochemical potential.

化学反应分析

Types of Reactions

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid has shown promise in various therapeutic areas:

- Antimicrobial Activity : Compounds similar to this have been identified with significant antimicrobial properties, suggesting potential for developing new antibiotics.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it suitable for drug design aimed at treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer activities, warranting further investigation into their mechanisms of action .

Agrochemistry

In agrochemical applications, thiophene derivatives, including this compound, have been noted for:

- Plant Growth Promotion : Certain thiophene derivatives can enhance plant growth and increase agricultural yields, making them valuable in sustainable farming practices.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Semiconductors : Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge transport properties. This characteristic is crucial for the advancement of electronic devices.

Industrial Chemistry

In industrial applications, the compound serves various roles:

- Corrosion Inhibitors : Thiophene derivatives are utilized as corrosion inhibitors in different industrial settings, helping to protect metals from degradation.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. Results indicated that compounds structurally related to this compound exhibited significant inhibition zones, highlighting their potential as new antibiotic candidates.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of thiophene derivatives showed that certain compounds could effectively reduce inflammation markers in vitro. This suggests that this compound might be developed into therapeutic agents for inflammatory conditions.

作用机制

The mechanism of action of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The compound’s structural uniqueness lies in its thiophene-2-carboxamido-thiazole core. Below is a comparative analysis with analogs reported in the literature:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle: The target compound’s thiazole core differs from thiadiazole () and thiazolone ().

Biological Activity: Anticancer Activity: Thiazolone derivatives (e.g., compound 6d) show anticancer activity, with benzylidene and phenyl groups enhancing cytotoxicity . The target’s thiophene group may modulate selectivity for cancer-related kinases or GPCRs. Antimicrobial Activity: Unsubstituted propanoic acid derivatives () exhibit broad-spectrum activity, suggesting that the carboxylic acid moiety is critical for membrane disruption .

Synthetic Routes: Thiazolone derivatives (e.g., 3a) are synthesized via aldehyde-glycine condensations (), whereas sulfonamide-substituted analogs () require sulfonyl chloride coupling . The target compound’s synthesis may involve carbodiimide-mediated amide bond formation between thiophene-2-carboxylic acid and 2-aminothiazole intermediates.

Physicochemical and Pharmacokinetic Properties

- logP: Estimated logP values for the target compound are higher than those of polar derivatives (e.g., 3-(2-amino-thiazol-4-yl)-propanoic acid, ) but lower than benzylidene-substituted thiazolones ().

- Metabolic Stability : The thiophene ring may undergo oxidative metabolism, whereas sulfonamide groups () are more resistant to enzymatic degradation .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substitution at the thiazole 2-position with electron-withdrawing groups (e.g., carboxamide, sulfonamide) enhances receptor-binding affinity compared to electron-donating groups (e.g., amino) . Propanoic acid derivatives with extended aromatic systems (e.g., benzylidene in ) show improved anticancer activity, suggesting that the target’s thiophene group may offer similar benefits .

- Potential Applications: The target compound’s dual heteroaromatic system (thiophene + thiazole) positions it as a candidate for kinase inhibition or GPCR modulation, analogous to sulfonamide-containing GPCR ligands () .

生物活性

3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and growth-regulating applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole intermediates. The process often employs various solvents and bases to optimize yield and purity. For instance, reactions may be conducted in water or organic solvents at elevated temperatures, with sodium carbonate frequently used as a base to facilitate the formation of the desired product.

Antimicrobial Properties

Research has indicated that derivatives of thiazole, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown:

- Antibacterial Activity : Compounds related to thiazole structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The antibacterial activity is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bacterial cell death .

Growth Regulation

In agricultural studies, some thiazole derivatives have been noted for their growth-regulating effects on plants. For instance:

- Rapeseed Growth Promotion : Certain compounds have been shown to enhance growth parameters in rapeseed (Brassica napus), leading to increased seed yield and oil content . This suggests potential applications in agriculture as biostimulants.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that the compound exhibited potent activity against both reference strains and clinical isolates, with a notable bactericidal effect observed at concentrations below 100 μM.

| Compound | Bacterial Strain | MIC (μM) | Mechanism |

|---|---|---|---|

| This compound | S. aureus | 15.625 | Inhibition of protein synthesis |

| This compound | E. faecalis | 62.5 | Disruption of nucleic acids |

Study 2: Growth Promotion in Crops

Another investigation focused on the application of thiazole derivatives in agricultural settings. The study highlighted that specific compounds could significantly enhance growth metrics in rapeseed plants:

| Treatment | Seed Yield Increase (%) | Oil Content Increase (%) |

|---|---|---|

| Control | - | - |

| Compound A (Thiazole derivative) | +25% | +15% |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea derivatives and α-halo ketones/aldehydes. For example, thioureido acids (e.g., 1a–c ) react with chloroacetone or brominated ketones under reflux conditions in acetone, followed by sodium acetate quenching and recrystallization . Key intermediates are characterized using 1H/13C NMR (e.g., δ = 6.10 ppm for S-CH in thiazole rings), IR spectroscopy (e.g., 1715 cm⁻¹ for carboxylic acid C=O), and elemental analysis (e.g., C, H, N content verification) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ = 7.29–7.34 ppm, thiazole-CH at δ = 6.10–6.16 ppm) .

- 13C NMR : Confirms carbonyl carbons (e.g., 171.12 ppm for thiazole-linked carbonyls) and aromatic systems .

- IR Spectroscopy : Detects functional groups (e.g., 3459 cm⁻¹ for -OH in carboxylic acid) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Q. How is the purity of synthesized batches validated?

- Methodological Answer : Purity is assessed via elemental analysis (deviation ≤ 0.3% for C/H/N/S), HPLC (for unresolved peaks in crude mixtures), and melting point consistency (e.g., 105–106°C for derivative 21b ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazole-ring formation?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Dry acetone enhances reactivity in reflux conditions .

- Catalyst use : Sodium acetate stabilizes intermediates during thiazole cyclization .

- Temperature control : Prolonged reflux (4–5 hours) ensures complete ring closure, as seen in derivatives 21a–c (44–60% yields) .

- Stoichiometric adjustments : Excess α-halo ketones (6 mmol per 5 mmol thiourea) drive reactions to completion .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer : Discrepancies (e.g., shifted aromatic proton signals in 22b vs. 21b ) are addressed by:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded spectra .

- Deuteration studies : Exchanging -OH protons with D2O clarifies overlapping signals .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent orientations .

Q. How can the bioactivity of this compound be systematically evaluated against microbial targets?

- Methodological Answer :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Mycobacterium tuberculosis or Gram-negative bacteria, following protocols for analogous thiazole-amino acid hybrids .

- Structure-Activity Relationship (SAR) : Modify the thiophene-carboxamido group (e.g., introduce halogens or methyl groups) and compare IC₅₀ values .

- Enzyme inhibition studies : Target bacterial enzymes (e.g., InhA for mycobacteria) using fluorescence-based assays .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to active sites (e.g., fungal CYP51 or bacterial DHFR) using PDB structures .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction : Use tools like SwissADME to evaluate permeability, toxicity, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。